molecular formula C12H10N2O3 B8417094 4-Methyl-5-nitro-2-phenoxy-pyridine

4-Methyl-5-nitro-2-phenoxy-pyridine

Cat. No.: B8417094
M. Wt: 230.22 g/mol
InChI Key: GDZKPKHPSKSWEB-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2-phenoxy-pyridine (C₁₂H₁₀N₂O₃, molecular weight: 238.22 g/mol) is a nitro-substituted pyridine derivative characterized by a phenoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the pyridine ring. Its crystal structure (determined via single-crystal X-ray diffraction) reveals a twisted conformation, with a dihedral angle of 61.16° between the pyridine and phenoxy rings . The nitro group is coplanar with the pyridine ring (O–N–C–C torsion angle = −178.1°), facilitating resonance stabilization and influencing intermolecular interactions such as π–π stacking (centroid distance: 3.8259 Å) and C–H⋯O hydrogen bonding in the crystal lattice .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-methyl-5-nitro-2-phenoxypyridine

InChI

InChI=1S/C12H10N2O3/c1-9-7-12(13-8-11(9)14(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

GDZKPKHPSKSWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison

Compound Substituents Dihedral Angle (°) Nitro Group Coplanarity Key Interactions
4-Methyl-5-nitro-2-phenoxy-pyridine 2-phenoxy, 4-methyl, 5-nitro 61.16 Yes π–π stacking, C–H⋯O
5-Nitro-2-phenoxy-pyridine (Nasire et al., 2010) 2-phenoxy, 5-nitro ~58–65 (estimated) Yes Similar π–π and H-bonding
2-Chloro-5-(4-methylphenyl)pyridine derivatives () 2-chloro, 5-(4-methylphenyl) Not reported N/A Halogen bonding, van der Waals
  • Key Observations: The dihedral angle in this compound (61.16°) is consistent with related nitro-pyridines, where steric hindrance between substituents induces non-planarity . The coplanar nitro group enhances resonance stabilization and electronic delocalization, a feature shared with other nitro-aromatics like 5-nitro-2-phenoxy-pyridine .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Elemental Composition (C/H/N/O)
This compound 238.22 Not reported C: 60.50%, H: 4.23%, N: 11.76%, O: 20.13%
2-Chloro-5-nitro-pyridine derivatives () 466–545 268–287 C: 60.95–73.08%, H: 3.89–5.43%, N: 10.26–12.54%
5-Amino-2-pyridinecarboxylic acid () 168.13 >250 (estimated) C: 50.00%, H: 4.79%, N: 16.66%, O: 28.55%
  • Key Observations: Nitro-substituted pyridines (e.g., compounds) exhibit higher melting points (268–287°C) compared to amino-substituted analogs (e.g., 5-amino-2-pyridinecarboxylic acid), likely due to stronger dipole-dipole interactions and hydrogen bonding involving the nitro group . The absence of a chloro or bulky substituent in this compound may result in a lower melting point than derivatives, though experimental data is needed for confirmation.

Electronic and Reactivity Profiles

  • Nitro Group Effects: The electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic substitution to the 3-position (meta to nitro). This contrasts with amino-substituted analogs (e.g., 5-amino-2-pyridinecarboxylic acid), where electron-donating groups activate the ring for ortho/para substitution . The coplanar nitro group enhances conjugation, reducing the energy gap between HOMO and LUMO, which may influence redox behavior and photochemical reactivity .
  • This contrasts with thiazolyl-pyridine derivatives (e.g., ), where heterocyclic rings alter electronic distribution and packing efficiency.

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